molecular formula C21H24N4O3S B12172245 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12172245
M. Wt: 412.5 g/mol
InChI Key: WSACBHYMZSFEKP-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole ring through a condensation reaction between o-phenylenediamine and an appropriate carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzimidazole ring or the sulfonamide group.

    Reduction: This can affect the sulfonamide group, potentially converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide group, which is common in antibiotics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can interfere with bacterial cell wall synthesis, making it effective against certain bacteria. The compound’s overall effect is determined by its ability to disrupt critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its combination of a benzimidazole core and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H24N4O3S/c1-14(2)12-20-22-18-10-5-15(13-19(18)23-20)24-29(27,28)17-8-6-16(7-9-17)25-11-3-4-21(25)26/h5-10,13-14,24H,3-4,11-12H2,1-2H3,(H,22,23)

InChI Key

WSACBHYMZSFEKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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